molecular formula C9H16O3 B2952260 2-(5,5-Dimethyloxan-2-yl)acetic acid CAS No. 2126161-49-5

2-(5,5-Dimethyloxan-2-yl)acetic acid

Cat. No.: B2952260
CAS No.: 2126161-49-5
M. Wt: 172.224
InChI Key: ZTRIBNICXAFAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethyloxan-2-yl)acetic acid typically involves the reaction of 5,5-dimethyltetrahydro-2H-pyran with a suitable acetic acid derivative under controlled conditions. One common method involves the use of acetic anhydride in the presence of a catalyst to facilitate the formation of the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethyloxan-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5,5-Dimethyloxan-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyloxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The tetrahydropyran ring provides structural stability and can interact with hydrophobic regions of proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,5-Dimethyloxan-2-yl)acetic acid is unique due to its specific combination of a tetrahydropyran ring and an acetic acid moiety, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

2-(5,5-dimethyloxan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2)4-3-7(12-6-9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRIBNICXAFAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(OC1)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.